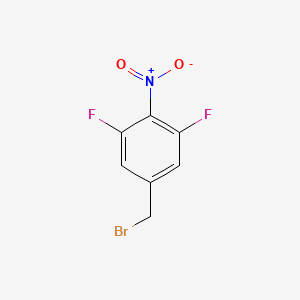

5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene

Description

Significance of Aryl Halides and Nitroaromatic Systems in Chemical Research

Aryl halides are a cornerstone of modern synthetic chemistry, primarily due to their ability to participate in a wide variety of cross-coupling reactions. acs.orgchemistrysteps.com These reactions, often catalyzed by transition metals like palladium, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org The nature of the halogen atom influences the reactivity of the aryl halide, with the reactivity generally increasing down the group (F < Cl < Br < I). chemistrysteps.com This differential reactivity allows for selective transformations in polyhalogenated systems.

Nitroaromatic compounds are also of paramount importance in chemical synthesis. researchgate.net The strongly electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution (SNAr). Furthermore, the nitro group itself is a versatile functional group that can be readily reduced to an amino group, which is a key precursor for the synthesis of a vast number of pharmaceuticals, dyes, and other functional materials. researchgate.net

Contextual Overview of 5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene within Fluorinated Benzene (B151609) Chemistry

This compound is a specialized chemical that features a unique combination of a bromomethyl group, a nitro group, and two fluorine atoms on a benzene ring. atomfair.com Its molecular formula is C7H4BrF2NO2, and its CAS number is 1123172-90-6. atomfair.com

| Property | Value |

| IUPAC Name | 5-(bromomethyl)-1,3-difluoro-2-nitro-benzene |

| CAS Number | 1123172-90-6 |

| Molecular Formula | C7H4BrF2NO2 |

| Molecular Weight | 252.01 g/mol |

The presence of fluorine atoms is particularly significant. The introduction of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties. In medicinal chemistry, fluorine substitution is a common strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. Fluorinated benzene derivatives, therefore, are highly sought-after building blocks. nih.gov

The specific substitution pattern of this compound positions it as a highly versatile intermediate. atomfair.com The difluoro-substituted benzene core is a desirable motif in many bioactive compounds, and the bromomethyl and nitro groups provide orthogonal reactive handles for further molecular elaboration. atomfair.com Researchers utilize this compound in the design of complex molecules such as kinase inhibitors and PET radiotracers. atomfair.com

Fundamental Reactivity Principles Governing Halogenated Nitroarenes

The reactivity of halogenated nitroarenes is governed by the interplay of the electronic effects of the halogen and nitro substituents. The nitro group, being a strong electron-withdrawing group, significantly polarizes the aromatic ring, making the carbon atoms ortho and para to it electron-deficient. This electronic feature is key to its reactivity.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring in nitroarenes facilitates attack by nucleophiles, leading to the displacement of a leaving group, typically a halogen. The rate of SNAr is highly dependent on the number and position of electron-withdrawing groups.

Cross-Coupling Reactions: The carbon-halogen bond in halogenated nitroarenes is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. atomfair.comnih.gov These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups. The nitro group can influence the selectivity of these reactions, in some cases directing the coupling to a specific halogen in a polyhalogenated system. nih.gov

Reactivity of the Bromomethyl Group: The bromomethyl group attached to the aromatic ring is a benzylic halide. Benzylic halides are particularly reactive in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) because the adjacent aromatic ring can stabilize the transition state or the carbocation intermediate through resonance. quora.comlibretexts.org This enhanced reactivity allows for the selective introduction of a wide variety of functional groups at the benzylic position. libretexts.org

In the case of this compound, the presence of the electron-withdrawing nitro and fluoro groups on the ring can further influence the reactivity of the benzylic bromide, though the primary activating effect is the resonance stabilization provided by the benzene ring itself. chemistrysteps.com

The combination of these reactive sites makes this compound a powerful tool for the construction of complex and highly functionalized aromatic compounds for various applications in the chemical and life sciences. atomfair.com

Properties

IUPAC Name |

5-(bromomethyl)-1,3-difluoro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-3-4-1-5(9)7(11(12)13)6(10)2-4/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGDRLWUNUBJEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601262029 | |

| Record name | 5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123172-90-6 | |

| Record name | 5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123172-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601262029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 5 Bromomethyl 1,3 Difluoro 2 Nitrobenzene

Reactivity of the Bromomethyl Moiety

The bromomethyl group attached to the difluoronitrobenzene core is a primary benzylic halide. This structural feature is the primary determinant of its reactivity, making it susceptible to a variety of nucleophilic substitution and elimination reactions.

Nucleophilic Displacement Reactions (SN1 and SN2 pathways)

The carbon atom of the bromomethyl group is electrophilic and is readily attacked by nucleophiles, leading to the displacement of the bromide ion. These reactions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, with the operative pathway being influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Given that 5-(bromomethyl)-1,3-difluoro-2-nitrobenzene is a primary benzylic halide, the SN2 pathway is generally favored. In this concerted mechanism, the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is promoted by strong, unhindered nucleophiles and polar aprotic solvents.

However, the benzylic position can also stabilize a carbocation intermediate through resonance with the aromatic ring, which could allow for an SN1-type reaction. This pathway becomes more competitive with weaker nucleophiles or in polar protic solvents that can solvate both the carbocation and the leaving group. The presence of the electron-withdrawing nitro and fluoro groups on the benzene (B151609) ring, however, would destabilize the benzylic carbocation, thus making the SN1 pathway less favorable compared to unsubstituted benzyl (B1604629) bromide.

Table 1: Predicted Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Solvent | Predominant Mechanism | Expected Product |

| Hydroxide | Sodium Hydroxide | Acetone | SN2 | 5-(Hydroxymethyl)-1,3-difluoro-2-nitrobenzene |

| Alkoxide | Sodium Ethoxide | Ethanol | SN2 | 5-(Ethoxymethyl)-1,3-difluoro-2-nitrobenzene |

| Thiolate | Sodium Thiophenoxide | DMF | SN2 | 5-(Phenylthiomethyl)-1,3-difluoro-2-nitrobenzene |

| Azide | Sodium Azide | DMSO | SN2 | 5-(Azidomethyl)-1,3-difluoro-2-nitrobenzene |

| Cyanide | Sodium Cyanide | DMSO | SN2 | 5-(Cyanomethyl)-1,3-difluoro-2-nitrobenzene |

| Water | H2O | Water/Acetone | SN1/SN2 | 5-(Hydroxymethyl)-1,3-difluoro-2-nitrobenzene |

This table is illustrative and based on general principles of benzylic halide reactivity. Specific experimental outcomes may vary.

Quaternization Reactions with Nitrogen and Phosphorus Nucleophiles

Tertiary amines and phosphines, acting as nucleophiles, can react with this compound to form quaternary ammonium (B1175870) and phosphonium (B103445) salts, respectively. These reactions typically proceed via an SN2 mechanism. The resulting quaternary salts are often stable, crystalline solids and can be used in further synthetic transformations, such as in the Wittig reaction for phosphonium salts.

For example, the reaction with a tertiary amine like triethylamine (B128534) would yield 5-((triethylammonio)methyl)-1,3-difluoro-2-nitrobenzene bromide. Similarly, reaction with triphenylphosphine (B44618) would produce the corresponding triphenylphosphonium salt. The rate of these reactions is dependent on the nucleophilicity of the amine or phosphine (B1218219) and the steric hindrance around the nucleophilic center.

Elimination Reactions and Olefin Formation

Under the influence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction. This would involve the abstraction of a proton from the methyl group and the concurrent expulsion of the bromide ion, leading to the formation of a highly reactive and transient olefinic species, 1,3-difluoro-2-nitro-5-methylenebenzene. However, due to the primary nature of the substrate, elimination reactions are generally less favored than substitution reactions unless a bulky, non-nucleophilic base is employed.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other nitrogen-containing functionalities, most notably through reduction.

Reductions to Amines, Hydroxylamines, and Other Nitrogen Functionalities

The reduction of the nitro group in this compound can yield a range of products depending on the reducing agent and the reaction conditions. The complete reduction of the nitro group leads to the formation of the corresponding aniline (B41778) derivative, 4-amino-5-(bromomethyl)-1,3-difluorobenzene.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metals in acidic media.

Catalytic Hydrogenation: This method typically employs a catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. It is often a clean and efficient method. However, care must be taken as the bromomethyl group could also be susceptible to hydrogenolysis (reduction to a methyl group), although this is generally less likely under standard hydrogenation conditions for nitro group reduction.

Metal/Acid Reduction: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic methods for nitro group reduction. These reactions are robust but can require harsh conditions and produce significant amounts of metal waste. A milder alternative is the use of tin(II) chloride (SnCl2).

Partial reduction of the nitro group can lead to the formation of hydroxylamines or nitroso compounds. These intermediates are often reactive and can be isolated under carefully controlled conditions with specific reducing agents.

Table 2: Potential Reduction Products of the Nitro Group in this compound

| Reagent(s) | Conditions | Major Product |

| H2, Pd/C | Methanol, room temp. | 4-Amino-5-(bromomethyl)-1,3-difluorobenzene |

| Fe, HCl | Ethanol/Water, reflux | 4-Amino-5-(bromomethyl)-1,3-difluorobenzene |

| SnCl2·2H2O | Ethanol, reflux | 4-Amino-5-(bromomethyl)-1,3-difluorobenzene |

| Zn, NH4Cl | Water/Ethanol | 4-(Bromomethyl)-2,6-difluorophenylhydroxylamine |

This table presents expected products based on established methods for nitroarene reduction. Selectivity and yield will depend on specific reaction parameters.

Elucidation of Reduction Mechanisms under Diverse Conditions

The reduction of a nitro group is a stepwise process that involves the transfer of six electrons to form the corresponding amine. The mechanism can proceed through different pathways depending on the reaction conditions.

Under acidic conditions, such as with metals and HCl, the mechanism is thought to involve a series of protonation and electron transfer steps. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to the amino group.

In catalytic hydrogenation, the reaction occurs on the surface of the metal catalyst. The nitro compound and hydrogen are adsorbed onto the catalyst surface, where the stepwise addition of hydrogen atoms to the nitrogen and oxygen atoms of the nitro group takes place, again likely proceeding through nitroso and hydroxylamino intermediates.

The presence of the fluorine atoms and the bromomethyl group on the aromatic ring can influence the rate of reduction by altering the electron density of the nitro group and the molecule's adsorption characteristics on the catalyst surface.

Aromatic Ring Reactivity and Substitution Patterns

The electronic nature of the aromatic ring in this compound is significantly influenced by the presence of three powerful electron-withdrawing groups: one nitro group and two fluorine atoms. These substituents dramatically reduce the electron density of the benzene ring, which in turn governs its susceptibility to attack by either nucleophiles or electrophiles.

The presence of the nitro group, in concert with the two fluorine atoms, renders the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). The strong -I (inductive) and -M (mesomeric) effects of the nitro group, combined with the -I effect of the fluorine atoms, create a significant electron deficiency on the aromatic ring. This electron deficiency is most pronounced at the positions ortho and para to the nitro group.

In the case of this compound, the fluorine atom at the C1 position is para to the nitro group, and the fluorine atom at the C3 position is ortho. Consequently, these positions are highly activated towards nucleophilic attack. A nucleophile can attack at either of these positions, leading to the displacement of a fluoride (B91410) ion. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is effectively delocalized by the electron-withdrawing nitro group, which stabilizes the complex and facilitates the reaction. youtube.com

Studies on the analogous compound, 2,4-difluoronitrobenzene, have shown that the regioselectivity of nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions. rsc.orgresearchgate.netsemanticscholar.orgresearchgate.net Generally, the position para to the nitro group is more reactive towards nucleophilic attack due to slightly better stabilization of the negative charge in the Meisenheimer intermediate. However, ortho-substitution can also be favored under certain conditions, for instance, in nonpolar solvents where a six-membered polar transition state can be formed. researchgate.netsemanticscholar.org For this compound, a similar reactivity pattern is expected, with nucleophiles preferentially attacking the C1 or C3 positions to displace a fluoride ion. Kinetic studies on similar systems, such as the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with biothiols, indicate that the reaction mechanism can be on the borderline between a concerted and a stepwise pathway. nih.gov

In stark contrast to its high reactivity towards nucleophiles, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). The potent electron-withdrawing nature of the nitro and fluoro substituents significantly reduces the nucleophilicity of the benzene ring, making it much less reactive than benzene itself. libretexts.org

Theoretical studies and computational models of electrophilic attack on deactivated benzene rings confirm that the energy barrier for the formation of the sigma complex (arenium ion) is substantially higher for highly substituted, electron-poor systems. rsc.orgresearchgate.netnih.govijrar.org The electron-withdrawing groups destabilize the positively charged intermediate, thus slowing down the reaction rate.

Should an electrophilic substitution reaction be forced to occur under harsh conditions, the directing effects of the existing substituents would determine the position of the incoming electrophile. The nitro group and the fluorine atoms are all deactivating groups, and they direct incoming electrophiles to the meta position relative to themselves. In this compound, the C4 and C6 positions are meta to the nitro group and also meta to one of the fluorine atoms. Therefore, any potential electrophilic attack would be expected to occur at these positions. The bromomethyl group is weakly deactivating and is considered an ortho-, para-director, but its influence is likely overshadowed by the powerful deactivating and meta-directing effects of the nitro and fluoro groups.

Cross-Coupling Chemistry and C-C, C-N, C-O Bond Formation

The presence of the bromomethyl group provides a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the benzylic position. It is important to note that the user's outline specified reactions utilizing an "aromatic bromine," however, the compound possesses a benzylic bromide. The following sections will therefore discuss the cross-coupling reactivity of this benzylic bromide.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The benzylic bromide in this compound can serve as an electrophilic partner in these reactions.

The Suzuki-Miyaura coupling of benzylic halides with organoboron reagents is a well-established method for the formation of diarylmethane and related structures. Studies have shown that the Suzuki coupling of benzyl bromides can tolerate a range of functional groups on the aromatic ring, including electron-withdrawing groups like nitro substituents. nih.gov For instance, the coupling of 4-nitrobenzyl bromide with various arylboronic acids proceeds in the presence of a palladium catalyst and a suitable base. lookchem.com It is anticipated that this compound would undergo similar Suzuki coupling reactions with various aryl- and vinylboronic acids or their esters.

The Sonogashira coupling reaction, which couples a terminal alkyne with an organic halide, is another important palladium-catalyzed transformation for C-C bond formation. While traditionally used for aryl and vinyl halides, recent developments have extended its scope to include benzylic bromides. organic-chemistry.org An efficient method for the cross-coupling of benzyl bromides with lithium acetylides has been reported, which proceeds rapidly at room temperature and is tolerant of various functional groups. rsc.org This suggests that this compound could be a suitable substrate for Sonogashira coupling with terminal alkynes to generate propargyl-aromatic compounds. rsc.orgorganic-chemistry.orgnih.gov

Below is a table summarizing representative conditions for Suzuki and Sonogashira couplings of substituted benzylic bromides, which can be considered analogous to the expected reactivity of this compound.

| Coupling Reaction | Benzylic Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Suzuki | 4-Nitrobenzyl bromide | Phenylboronic acid | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | Toluene | 80 | 95 | lookchem.com |

| Suzuki | Benzyl bromide | 4-Acetylphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 92 | nih.gov |

| Sonogashira | Benzyl bromide | Lithium phenylacetylide | Pd[P(tBu)₃]₂ | - | THF | RT | 98 | rsc.org |

| Sonogashira | 4-Methoxybenzyl bromide | Lithium (trimethylsilyl)acetylide | Pd[P(tBu)₃]₂ | - | THF | RT | 85 | rsc.org |

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are widely used for the formation of C-N and C-O bonds. These reactions typically involve the coupling of an aryl halide with an amine or an alcohol in the presence of a copper catalyst and a base. While the classic Ullmann condensation requires harsh reaction conditions, significant advancements have been made with the development of various ligands that facilitate the reaction under milder conditions. researchgate.netnih.gov

The benzylic bromide of this compound can also be expected to participate in copper-mediated C-N and C-O bond formation. Copper-catalyzed benzylation of terminal alkynes with benzyl bromides has been reported to proceed efficiently. rsc.org Furthermore, copper-catalyzed C-N and C-S bond formation with halobenzoic acids and amines or thiols has been demonstrated, showcasing the versatility of copper catalysis in forming bonds with heteroatoms. nih.gov The coupling of the benzylic bromide with various amines and phenols would provide access to a range of substituted benzylamines and benzyl ethers, respectively.

Besides palladium and copper, other transition metals can also be employed for the functionalization of benzylic halides. For instance, nickel catalysts have been shown to be effective for the Suzuki-Miyaura coupling of benzylic chlorides, which are generally less reactive than the corresponding bromides. lookchem.com Cobalt catalysts have also been developed for the cross-coupling of arylmagnesium reagents with aryl bromides in Kumada-type couplings. researchgate.net While less common, these alternative catalytic systems could potentially be applied to the cross-coupling reactions of this compound, offering alternative pathways for C-C bond formation.

Applications As a Key Synthetic Intermediate and Building Block

Construction of Complex Organic Architectures

The strategic placement of reactive functional groups in 5-(bromomethyl)-1,3-difluoro-2-nitrobenzene makes it an ideal starting material for the synthesis of intricate organic structures. Its utility extends to the formation of both heterocyclic and polycyclic aromatic systems.

Synthesis of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry due to their enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. While direct synthetic routes employing this compound for the construction of specific heterocyclic systems are not extensively detailed in publicly available literature, its structural motifs are found in various bioactive heterocyclic molecules. The compound's reactive bromomethyl group can readily participate in cyclization reactions with appropriate nucleophiles to form a variety of ring systems. For instance, reaction with primary amines or hydrazines could lead to the formation of fluorinated and nitrated isoindoline (B1297411) or phthalazine (B143731) derivatives, respectively. The inherent reactivity of the bromomethyl group allows for its use in alkylation reactions with various heteroatoms (N, O, S), which is a fundamental step in the assembly of many heterocyclic cores.

Fabrication of Substituted Biaryl and Polyaryl Systems

Substituted biaryl and polyaryl systems are prevalent structural motifs in pharmaceuticals, natural products, and organic materials. While specific examples of using this compound in the direct fabrication of these systems are not prominently reported, its derivatives can be envisioned as key precursors for such transformations. For example, the nitro group can be reduced to an amino group, which can then be diazotized and subjected to cross-coupling reactions like the Suzuki or Stille coupling to form biaryl linkages. Alternatively, the bromomethyl group could be transformed into other functionalities suitable for cross-coupling, such as a boronic acid or ester, further expanding its synthetic utility in the construction of these complex aromatic architectures.

Role in the Synthesis of Agrochemicals and Related Chemical Entities

The incorporation of fluorine atoms into agrochemicals often leads to enhanced efficacy, selectivity, and metabolic stability. This compound serves as a key intermediate in the synthesis of various agrochemical compounds. Its structural features allow for the introduction of the difluoro-nitrophenyl moiety into pesticide and herbicide candidates. The high reactivity of the bromomethyl group facilitates the attachment of this key fragment to other molecular scaffolds, enabling the rapid generation of diverse compound libraries for biological screening. The presence of the nitro group also offers a handle for further chemical modifications to fine-tune the biological activity of the resulting agrochemicals.

Contribution to the Development of Novel Organic Reactions and Pathways

While this compound is primarily utilized as a building block, its unique combination of functional groups presents opportunities for the exploration of new synthetic methodologies. The interplay between the reactive bromomethyl group and the electron-deficient, fluorinated nitroaromatic ring can lead to unique reactivity patterns. Researchers can explore its participation in novel cascade reactions, multicomponent reactions, or as a substrate for testing the scope and limitations of new synthetic transformations. The development of efficient and selective methods to manipulate the functional groups of this compound can contribute to the broader toolkit of synthetic organic chemistry.

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Infrared (IR) Spectroscopy Analysis

An IR spectrum of 5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. While specific experimental data is not available, a predictive analysis suggests the presence of the following key vibrational modes:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching (of the bromomethyl group): Expected around 2950-2850 cm⁻¹.

Asymmetric and symmetric NO₂ stretching: Strong absorptions anticipated in the ranges of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

C=C aromatic ring stretching: Multiple bands would appear in the 1600-1450 cm⁻¹ region.

C-F stretching: Strong, characteristic bands are expected in the 1350-1100 cm⁻¹ range.

C-Br stretching: A weaker absorption anticipated in the 700-500 cm⁻¹ region.

A detailed analysis of the fingerprint region (below 1500 cm⁻¹) would further help in confirming the substitution pattern on the benzene (B151609) ring. However, without experimental data, a definitive assignment of these vibrational frequencies is not possible.

Raman Spectroscopy Investigations

Strong signals for the symmetric vibrations of the benzene ring.

Characteristic vibrations of the C-Br and C-F bonds.

Vibrations associated with the nitro group.

A comparative analysis of IR and Raman spectra would help in understanding the molecular symmetry based on the mutual exclusion principle, if applicable. Currently, no published Raman spectroscopic data for this specific compound could be located.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structure Elucidation

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional and multi-dimensional NMR techniques would be required for a complete assignment of its proton, carbon, and fluorine environments.

Multi-dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While some commercial suppliers indicate the availability of NMR data, detailed experimental spectra from research studies, including multi-dimensional NMR, are not present in the public domain. A theoretical analysis of what these spectra would reveal is as follows:

¹H NMR: The proton NMR spectrum would be expected to show signals for the two aromatic protons and the two protons of the bromomethyl group. The chemical shifts and coupling patterns would be influenced by the neighboring fluorine and nitro groups.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would be significantly affected by the attached electronegative atoms (F, N, Br).

COSY (Correlation Spectroscopy): A COSY spectrum would establish the connectivity between coupled protons, for instance, between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms.

Without access to experimental spectra, a precise data table of chemical shifts and coupling constants cannot be generated.

Fluorine-19 NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would provide key information about the chemical environment of the two fluorine atoms. It is expected that the two fluorine atoms would be chemically non-equivalent due to the substitution pattern, resulting in two distinct signals. The chemical shifts and any observed couplings to protons or other fluorine nuclei would be diagnostic. However, no published ¹⁹F NMR data for this compound could be found.

X-ray Diffraction Studies of Crystalline Forms and Cocrystals

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on:

Bond lengths and angles.

The conformation of the molecule in the solid state.

Intermolecular interactions, such as halogen bonding or π-π stacking, which govern the crystal packing.

Such a study would be invaluable for understanding the solid-state properties of this compound. To date, no crystallographic data for this compound has been deposited in crystallographic databases or published in the scientific literature.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the unambiguous identification and structural elucidation of organic compounds. In the case of this compound, HRMS provides the capability to determine its elemental composition with high accuracy and to probe its fragmentation pathways, offering valuable insights into its chemical structure.

The precise molecular weight of a compound is determined from the monoisotopic mass, which is calculated using the masses of the most abundant isotopes of each element. For this compound, with the molecular formula C₇H₄BrF₂NO₂, the theoretical monoisotopic mass can be calculated with high precision. This experimentally determined value is a critical parameter for confirming the identity of the compound.

Electron ionization (EI) is a common technique used in mass spectrometry that can provide detailed information about the fragmentation of a molecule. The fragmentation pattern is often predictable based on the structural features of the compound. For this compound, several key fragmentation pathways can be anticipated. A primary fragmentation event would likely be the cleavage of the benzylic carbon-bromine bond, which is relatively weak. This would result in the loss of a bromine radical (•Br) and the formation of a stable difluoronitrobenzyl cation.

Another expected fragmentation is the loss of the nitro group (NO₂), a common fragmentation pathway for nitroaromatic compounds. This would lead to the formation of a bromomethyldifluorobenzene radical cation. Further fragmentation could involve the loss of a hydrogen fluoride (B91410) (HF) molecule or other small neutral species.

The analysis of a structurally similar compound, 2-nitrobenzyl bromide, by mass spectrometry can provide a useful comparison for predicting the fragmentation of this compound. nist.gov The mass spectrum of 2-nitrobenzyl bromide shows characteristic fragmentation patterns that can be extrapolated to its difluorinated analogue.

The following interactive table summarizes the expected high-resolution mass spectrometry data for this compound and its plausible major fragment ions. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), will result in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments, appearing as pairs of peaks separated by approximately 2 m/z units.

| Ion | Formula | Theoretical m/z (⁷⁹Br) | Theoretical m/z (⁸¹Br) | Fragmentation Pathway |

| [M]⁺ | [C₇H₄BrF₂NO₂]⁺ | 250.9416 | 252.9396 | Molecular Ion |

| [M-Br]⁺ | [C₇H₄F₂NO₂]⁺ | 172.0150 | - | Loss of Bromine radical |

| [M-NO₂]⁺ | [C₇H₄BrF₂]⁺ | 204.9461 | 206.9441 | Loss of Nitro group |

| [M-HBr]⁺ | [C₇H₃F₂NO₂]⁺ | 171.0073 | - | Loss of Hydrogen Bromide |

| [C₆H₃F₂NO₂]⁺ | [C₆H₃F₂NO₂]⁺ | 158.0099 | - | Benzylic cleavage with H rearrangement |

This predicted data serves as a foundational guide for the interpretation of experimental HRMS data for this compound, enabling its precise identification and structural verification.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For 5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene, DFT would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can be used to map out potential energy surfaces for various chemical reactions involving this compound. This would involve calculating the energy of the molecule as specific bonds are broken and formed, providing insight into reaction pathways and the relative stability of intermediates and products.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Value |

| Functional | B3LYP |

| Basis Set | 6-311+G(d,p) |

| Solvent Model | PCM (Polarizable Continuum Model) - Water |

| Calculation Type | Geometry Optimization, Frequency Analysis |

Ab Initio Methods for Ground and Excited State Properties

Ab initio methods are another class of quantum mechanical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy.

These methods would be invaluable for obtaining highly accurate ground-state energies and for exploring the excited-state properties of this compound. Understanding the excited states is crucial for predicting the molecule's behavior upon absorption of light, which is relevant in fields such as photochemistry and materials science.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions with the surrounding environment.

For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotation around the C-C bond connecting the bromomethyl group to the benzene (B151609) ring. Additionally, by including solvent molecules in the simulation, one can study how the solvent influences the molecule's structure and dynamics.

Mechanistic Pathways Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions. For this compound, this could involve studying its reactivity in nucleophilic substitution reactions at the bromomethyl group.

Transition State Identification and Reaction Barrier Calculation

A key aspect of understanding a reaction mechanism is identifying the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy or reaction barrier, a critical parameter for determining the reaction rate.

Table 2: Hypothetical Reaction Barrier Data for a Nucleophilic Substitution on this compound

| Reactant | Nucleophile | Transition State Energy (kcal/mol) | Reaction Barrier (kcal/mol) |

| This compound | Hydroxide Ion | 15.2 | 15.2 |

Elucidation of Electron Transfer and Charge Distribution During Reactions

Computational models can also provide detailed information about how the electron density changes throughout a chemical reaction. By analyzing the charge distribution at different points along the reaction coordinate, researchers can gain insights into the electronic effects of the fluorine and nitro substituents on the reactivity of the bromomethyl group. This includes understanding how these groups influence the stability of intermediates and transition states through inductive and resonance effects.

Predictive Modeling for Reactivity and Selectivity in Organic Transformations

Theoretical and computational chemistry provides powerful tools for predicting the reactivity and selectivity of complex organic molecules like this compound. By employing predictive modeling, chemists can gain insights into reaction mechanisms, anticipate the formation of major and minor products, and design more efficient synthetic routes. These models are typically built upon principles of quantum mechanics and are increasingly incorporating machine learning algorithms.

At its core, this compound possesses several reactive sites and functional groups that can participate in a variety of organic transformations. The primary reactive centers are the benzylic carbon of the bromomethyl group, which is susceptible to nucleophilic substitution, and the aromatic ring itself, which is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the nitro group and fluorine atoms. Predictive modeling can help to elucidate which of these pathways is more favorable under specific reaction conditions and how the substituents influence the outcome.

Density Functional Theory (DFT) is a cornerstone of these predictive efforts. researchgate.net DFT calculations can be used to model the potential energy surface of a reaction, identifying transition states and intermediates. The calculated activation energy (ΔG‡) for different possible reaction pathways allows for a quantitative prediction of reaction rates. rsc.org For instance, in a reaction with a nucleophile, DFT can be used to calculate the activation barriers for both an SN2 reaction at the benzylic carbon and an SNAr reaction at one of the positions on the aromatic ring. A lower calculated activation barrier for one pathway would suggest it is the kinetically favored process.

Key molecular descriptors, often derived from computational models, are used to build predictive frameworks for reactivity. chemrxiv.org For a molecule like this compound, these descriptors include:

LUMO (Lowest Unoccupied Molecular Orbital) Energy: A lower LUMO energy indicates a greater electrophilicity of the molecule. In SNAr reactions, a lower LUMO energy of the electrophile correlates with a faster reaction rate. chemrxiv.org The nitro and fluoro substituents on the benzene ring significantly lower the LUMO energy, making the ring highly susceptible to nucleophilic attack.

Molecular Electrostatic Potential (ESP): ESP maps visualize the charge distribution on a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP would show a significant positive potential on the benzylic carbon and the aromatic carbons attached to the nitro and fluorine groups, indicating their susceptibility to nucleophilic attack. Multivariate linear regression models have been developed that show a robust linear relationship between the free energies of activation for SNAr reactions and descriptors like the LUMO energy and the average ESP at the carbon undergoing substitution. chemrxiv.org

Frontier Molecular Orbital (FMO) Theory: The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the LUMO of the electrophile is crucial in many reactions. The energy gap between the HOMO and LUMO can be correlated with reactivity. niscpr.res.in A smaller HOMO-LUMO gap generally implies a more favorable interaction and a faster reaction.

Predictive models can also address issues of selectivity, particularly regioselectivity in SNAr reactions. The nitro group in this compound directs nucleophilic attack to the ortho and para positions. Computational models can precisely quantify the relative activation barriers for attack at each of these positions. For example, DFT calculations can determine whether a nucleophile will preferentially displace one of the fluorine atoms or a hydrogen atom, a process known as Vicarious Nucleophilic Substitution (VNS). rsc.org Recent studies have shown that DFT computations can reliably predict the relative reaction rates of VNS-type reactions. rsc.org

The following interactive data table illustrates the type of predictive data that can be generated for the reaction of this compound with a model nucleophile, such as the methoxide (B1231860) ion (CH₃O⁻). The values presented are hypothetical but representative of what would be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-311+G(d,p) with a solvent model).

| Reaction Pathway | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Kinetic Product | Key Descriptors |

|---|---|---|---|

| SN2 at Bromomethyl Group | 18.5 | Minor/Possible | LUMO lobe on σ* C-Br orbital |

| SNAr at C1 (F displacement) | 15.2 | Major | Low LUMO energy, High positive ESP on C1 |

| SNAr at C3 (F displacement) | 16.8 | Minor | Steric hindrance from nitro group |

| SNAr (VNS) at C4 (H displacement) | 22.1 | Unlikely | Higher energy σ-adduct formation |

| SNAr (VNS) at C6 (H displacement) | 20.7 | Very Minor | Less favorable transition state |

More advanced approaches are now combining DFT with machine learning to enhance predictive accuracy. chemrxiv.orgchemistryworld.com By training models on large datasets of experimental reaction outcomes, machine learning algorithms can identify subtle patterns in how substrate structure influences reactivity and selectivity. chemrxiv.orgmit.edursc.org For instance, a graph-convolutional neural network could be trained to predict the most likely site of functionalization on a range of substituted nitrobenzenes, including this compound, with high accuracy. chemrxiv.orgmit.eduresearchgate.net These hybrid models are particularly powerful for predicting reaction outcomes in complex systems where numerous competing pathways exist. chemrxiv.org

Synthesis and Reactivity of Analogues and Derivatives

Systematic Structural Modifications and Their Synthetic Accessibility

The generation of analogues and derivatives of 5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene can be systematically approached by targeting its primary functional groups. The most probable synthetic route to the parent compound itself involves a two-step sequence starting from 3,5-difluorotoluene (B38592). The first step is the nitration of 3,5-difluorotoluene to yield 1,3-difluoro-5-methyl-2-nitrobenzene. rsc.orgguidechem.com Subsequently, the methyl group undergoes free-radical bromination, typically using N-bromosuccinimide (NBS) and a radical initiator, to install the bromomethyl group.

From this core structure, a diverse array of derivatives can be accessed through several key transformations:

Nucleophilic Substitution at the Benzylic Position: The bromomethyl group is the most reactive site for nucleophilic attack. As a benzylic halide, it readily undergoes substitution reactions, likely via an SN2 mechanism, which is favored for primary halides, or a competing SN1 mechanism, which is possible due to the resonance stabilization of the potential benzylic carbocation. quora.comucalgary.ca The strong electron-withdrawing nature of the nitro and fluoro substituents, however, would destabilize a carbocation intermediate, making an SN2 pathway more probable. A wide variety of nucleophiles can be employed to create a library of derivatives, as detailed in the table below.

| Nucleophile | Reagent Example | Resulting Functional Group | Derivative Class |

| Cyanide | Sodium Cyanide (NaCN) | -CH₂CN | Acetonitrile |

| Azide | Sodium Azide (NaN₃) | -CH₂N₃ | Azide |

| Hydroxide | Sodium Hydroxide (NaOH) | -CH₂OH | Benzyl (B1604629) Alcohol |

| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | -CH₂OCH₃ | Benzyl Ether |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -CH₂SPh | Thioether |

| Amine | Ammonia (NH₃) or Alkylamine | -CH₂NH₂ / -CH₂NHR | Benzylamine |

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using standard reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (H₂/Pd). This yields 5-(bromomethyl)-2,4-difluoroaniline, a versatile bifunctional intermediate. The newly formed amino group can undergo a host of reactions, including diazotization. Treatment with nitrous acid (generated from NaNO₂) followed by reaction with various reagents (e.g., CuCN, CuBr, KI) in Sandmeyer-type reactions allows for the introduction of a wide range of substituents in place of the original nitro group. google.com

Modification of Aromatic Ring Substituents:

Nucleophilic Aromatic Substitution (SNAr): Replacement of the fluorine atoms via SNAr is challenging. For SNAr to be efficient, the leaving group (fluorine) must be positioned ortho or para to a strong electron-withdrawing group. youtube.com In this molecule, the fluorine atoms are meta to the nitro group and are therefore not significantly activated towards nucleophilic attack.

Electrophilic Aromatic Substitution (EAS): The aromatic ring is severely deactivated by the combined electron-withdrawing effects of the nitro group and the two fluorine atoms, making further electrophilic substitution on the sole remaining aromatic hydrogen exceptionally difficult.

Exploration of Structure-Reactivity Relationships within the Compound Family

The chemical behavior of this family of compounds is a direct consequence of the interplay between the electronic effects (inductive and resonance) of its substituents. The Hammett equation provides a quantitative framework for understanding these relationships, where the substituent constant (σ) quantifies the electronic effect of a group and the reaction constant (ρ) measures the sensitivity of a reaction to these effects. wikipedia.orgpharmacy180.com

For reactions at the benzylic carbon, the following relationships are key:

SN1 reactions , which proceed through a carbocation intermediate, are characterized by large, negative ρ values. This indicates that the transition state has significant positive charge buildup and is strongly stabilized by electron-donating groups (negative σ values) and destabilized by electron-withdrawing groups (positive σ values). koreascience.krkoreascience.kr

SN2 reactions have smaller ρ values that can be positive, signifying that the reaction is less sensitive to substituent effects or is modestly accelerated by electron-withdrawing groups that increase the electrophilicity of the reaction center. researchgate.net

The substituents on this compound all have positive σ values, signifying they are electron-withdrawing. This electronic profile strongly disfavors an SN1 mechanism and points towards the SN2 pathway as the dominant route for nucleophilic substitution at the benzylic position.

| Substituent | Inductive Effect (-I) | Resonance Effect (-R/+R) | Hammett Constant (σ) | Impact on Benzylic Reactivity (SN1) | Impact on Benzylic Reactivity (SN2) | Impact on Aromatic Ring (EAS) |

| -NO₂ | Strong | Strong (-R) | Large Positive | Strong Destabilization | Moderate Acceleration | Strong Deactivation (meta-directing) |

| -F | Strong | Weak (+R) | Positive | Destabilization | Acceleration | Deactivation (ortho, para-directing) |

| -CH₂Br | Weak | N/A | Small Positive | N/A | N/A | Weak Deactivation (ortho, para-directing) |

Future Research Directions and Emerging Perspectives

Development of Sustainable and Green Synthesis Methodologies

Traditional methods for the synthesis of nitroaromatic compounds often rely on harsh reagents and generate significant chemical waste. nih.govnih.gov The future of chemical manufacturing, however, is increasingly focused on green chemistry principles, which aim to minimize environmental impact and enhance safety. researchgate.net Research into the synthesis of 5-(bromomethyl)-1,3-difluoro-2-nitrobenzene and related compounds is shifting towards more sustainable practices.

Key areas of development include:

Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, enabling better control over reaction parameters, reducing reaction times, and improving safety, particularly for energetic nitration reactions. researchgate.netjst.go.jpnih.gov This technology minimizes the need for intermediate separation steps and allows for more efficient and greener production processes. researchgate.net

Photocatalysis: The use of light to drive chemical reactions presents a green alternative to traditional heating. Photocatalytic methods are being explored for the reduction of nitro groups to amines and for other transformations, often under mild conditions using non-toxic catalysts like titanium dioxide or cadmium sulfide (B99878) quantum dots. rsc.orgrsc.orgacs.orgmdpi.comresearchgate.net These methods could be adapted for transformations involving this compound.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields, leading to reduced energy consumption compared to conventional heating methods. researchgate.net This has been successfully applied to the synthesis of nitrobenzene (B124822) and could be a viable green approach for the production of its derivatives. researchgate.net

Eco-Friendly Reagents and Solvents: A major focus of green chemistry is the replacement of hazardous reagents and solvents. Research is ongoing to utilize solid-supported reagents, ionic liquids, and aqueous reaction media to reduce the environmental footprint of synthetic processes. researchgate.netrsc.org For instance, solid-state mechanochemical protocols for nucleophilic aromatic substitution (SNAr) fluorinations are being developed to eliminate the need for toxic, high-boiling point solvents. rsc.org

These sustainable approaches promise to make the synthesis of valuable intermediates like this compound more economically viable and environmentally responsible.

Expanding the Scope of Functional Group Interconversions

The synthetic versatility of this compound stems from its three distinct functional handles: the nitro group, the bromomethyl group, and the activated aromatic ring. While standard transformations are known, future research will focus on expanding the repertoire of reactions to access a broader range of complex molecules.

Future explorations in functional group interconversions could include:

Nitro Group Transformations: Beyond the common reduction to an aniline (B41778), research could explore partial reductions to nitroso or hydroxylamine (B1172632) intermediates, which are valuable precursors for other functionalities. researchgate.net Photocatalytic methods are showing promise for the selective reduction of nitro compounds to anilines, azoxybenzenes, or azobenzenes simply by changing the solvent. rsc.org

Bromomethyl Group Reactions: The bromomethyl group is an excellent electrophile for nucleophilic substitution. manac-inc.co.jplookchem.com Future work will likely involve a wider array of complex nucleophiles to introduce diverse functionalities. This includes its use in forming carbon-carbon bonds through reactions with organometallic reagents or in the synthesis of ethers, thioethers, and amines by reacting with the corresponding nucleophiles.

Aromatic Ring Functionalization: The electron-deficient nature of the benzene (B151609) ring, due to the fluorine and nitro substituents, makes it amenable to further nucleophilic aromatic substitution (SNAr). nih.gov Research could focus on the selective displacement of the fluorine atoms with various nucleophiles to create polysubstituted aromatic compounds. Furthermore, after reduction of the nitro group to an amine, the resulting aniline derivative can undergo a host of other transformations, such as diazotization followed by Sandmeyer-type reactions, to introduce an even wider array of substituents. compoundchem.com

The systematic exploration of these interconversions will enable chemists to use this compound as a scaffold to build libraries of novel compounds for various applications.

Computational Design of Novel Reactions and Catalytic Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govresearchgate.netresearchgate.net Applying these methods to this compound can accelerate the discovery of new reactions and the development of more efficient catalytic systems.

Emerging computational approaches include:

Reaction Mechanism Elucidation: DFT calculations can map out the energy profiles of potential reaction pathways, helping to understand the mechanism of known transformations and predict the feasibility of new ones. nih.gov This is particularly useful for complex reactions like nucleophilic aromatic substitution, where borderline or concerted mechanisms may be operative. nih.gov

Predicting Regioselectivity and Reactivity: Computational models can predict how the electronic properties of the substituents on the benzene ring influence its reactivity towards different reagents. This allows for the in silico screening of reaction conditions to achieve desired outcomes, such as selective functionalization at a specific position.

Catalyst Design: Computational methods can aid in the design of novel catalysts that are tailored for specific transformations. By modeling the interaction between the substrate, reagent, and catalyst, researchers can identify key structural features that enhance catalytic activity and selectivity, leading to the development of more efficient synthetic routes.

Virtual Screening of Derivatives: The physical and chemical properties of potential derivatives of this compound can be predicted using computational tools. This can help prioritize synthetic targets for applications in medicinal chemistry and materials science.

The synergy between computational prediction and experimental validation will be crucial in unlocking the full synthetic potential of this versatile building block.

Integration of this compound into Automated Synthesis Platforms

This compound is an ideal candidate for integration into such platforms due to its status as a versatile, functionalized building block. digitellinc.com

Key aspects of this integration include:

Modular Synthesis: The distinct reactive sites on the molecule allow for a modular approach to synthesis. An automated platform could be programmed to sequentially or in parallel introduce different functionalities by reacting the nitro, bromomethyl, or aromatic ring sites with a library of reagents. nih.gov

Flow Chemistry Compatibility: As discussed, flow chemistry is a cornerstone of many automated synthesis systems. researchgate.net The synthesis and subsequent derivatization of this compound can be adapted to continuous flow processes, allowing for seamless integration into automated workflows. innovationnewsnetwork.comresearchgate.net

High-Throughput Experimentation: Automated platforms can perform numerous reactions in parallel, enabling the rapid optimization of reaction conditions and the generation of large libraries of derivatives. nih.gov This accelerates the discovery of new compounds with desired properties.

AI-Driven Synthesis Planning: Artificial intelligence algorithms can analyze vast reaction databases to propose novel synthetic routes for complex target molecules starting from building blocks like this compound. mit.edutheleadersglobe.com The automated platform can then execute these computationally designed syntheses.

By incorporating versatile building blocks like this compound into these automated systems, researchers can significantly accelerate the design-make-test cycle, paving the way for faster innovation in chemical and pharmaceutical research. nih.gov

Q & A

Q. What are the optimal synthetic routes for 5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene, and how can reaction conditions be optimized for yield?

A multi-step synthesis is typically employed, starting with halogenation and nitration of a benzene derivative. For example, selective fluorination of a difluorobenzene precursor followed by nitration and bromomethylation can yield the target compound . Hydrogenation at atmospheric pressure using a catalyst (e.g., polyvinyl chloride) in heptane has been reported for similar brominated derivatives, with solvent removal under reduced pressure to isolate the product . Optimization involves controlling reaction time (e.g., 20 hours for hydrogenation) and stoichiometric ratios to minimize side reactions.

Q. How does the presence of bromomethyl, fluoro, and nitro groups influence the compound’s physicochemical properties?

The bromomethyl group enhances electrophilicity, making the compound reactive in nucleophilic substitutions. Fluorine atoms increase lipophilicity and metabolic stability due to their strong electronegativity and small atomic radius, while the nitro group contributes to electron-withdrawing effects, polarizing the aromatic ring and directing reactivity toward specific positions . These properties are critical for applications in medicinal chemistry and materials science.

Q. What purification techniques are recommended for isolating this compound?

Column chromatography with non-polar solvents (e.g., heptane or hexane) is effective for separating halogenated aromatic compounds. Recrystallization using ethanol or methanol can further purify the product. Solvent removal under reduced pressure is standard post-synthesis .

Q. What analytical methods are suitable for characterizing this compound?

- NMR Spectroscopy : and NMR resolve fluorine and proton environments, confirming substituent positions.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 267.98 g/mol).

- X-ray Crystallography : Resolves crystal packing and steric effects of halogen substituents .

Advanced Research Questions

Q. How can computational models predict regioselectivity in reactions involving this compound?

Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites. For instance, the nitro group’s meta-directing effect and bromomethyl’s steric bulk influence substitution patterns. AI-driven retrosynthesis tools (e.g., Template_relevance models) leverage reaction databases to propose feasible pathways .

Q. What strategies mitigate competing side reactions during bromomethylation?

Q. How do structural analogs of this compound compare in biological activity?

A comparative analysis of halogenated nitrobenzene derivatives reveals:

| Compound | Antimicrobial Activity | Antitumor Activity |

|---|---|---|

| 4-Bromo-2-fluoro-5-nitrobenzoic acid | Moderate | High |

| 2-Fluoro-5-nitrobenzoic acid | Low | Moderate |

| This compound | Under investigation | Under investigation |

The bromomethyl group may enhance membrane permeability, but in vitro assays are required to validate activity .

Q. How should researchers address contradictions in reported reactivity data for halogenated nitrobenzenes?

Q. What safety protocols are critical when handling this compound?

- Storage : Keep at 2–8°C in amber glass to prevent light-induced degradation .

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin contact and inhalation.

- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Methodological Considerations

- Contradiction Analysis : When literature reports conflicting biological activities, prioritize studies with validated structural analogs (e.g., 4-bromo-5-fluoro-2-nitrophenol) and replicate assays under controlled conditions .

- Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) meticulously to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.